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3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA

Structural isomerism Physicochemical profiling Thiourea scaffold differentiation

3-[(2E)-1-Methyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea (CAS 77607-96-6; molecular formula C₁₃H₁₃N₃S; MW 243.33 g/mol) is a heterocyclic thiourea derivative that integrates a 1,2-dihydropyridine ring N-methylated at the 1-position with a phenylthiourea moiety via an exocyclic imine linkage. The compound features an (E)-configured C=N bond, one hydrogen bond donor (thiourea NH), one hydrogen bond acceptor, and a computed XLogP3 of 2.4, placing it in a moderately lipophilic chemical space.

Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
Cat. No. B5736974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Structural Identifiers
SMILESCN1C=CC=CC1=NC(=S)NC2=CC=CC=C2
InChIInChI=1S/C13H13N3S/c1-16-10-6-5-9-12(16)15-13(17)14-11-7-3-2-4-8-11/h2-10H,1H3,(H,14,17)/b15-12+
InChIKeyUQBBBRQRNHQHRL-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2E)-1-Methyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea (CAS 77607-96-6): Structural Identity and Compound-Class Context for Procurement


3-[(2E)-1-Methyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea (CAS 77607-96-6; molecular formula C₁₃H₁₃N₃S; MW 243.33 g/mol) is a heterocyclic thiourea derivative that integrates a 1,2-dihydropyridine ring N-methylated at the 1-position with a phenylthiourea moiety via an exocyclic imine linkage [1]. The compound features an (E)-configured C=N bond, one hydrogen bond donor (thiourea NH), one hydrogen bond acceptor, and a computed XLogP3 of 2.4, placing it in a moderately lipophilic chemical space [1]. It belongs to the broader arylthiourea class, a scaffold with documented enzyme inhibitory, metal-chelating, and anticancer activities across numerous analogs [2][3]. The compound is commercially available from multiple suppliers as a research-grade chemical (typical purity ≥97%) and is referenced in spectroscopic databases including NIST and SpectraBase [1].

Why Generic Substitution of 3-[(2E)-1-Methyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea with Other Thiourea Analogs Is Not Supported by Evidence


Superficial structural similarity among arylthioureas—the presence of a thiourea core and aromatic substituents—masks critical differentiation points that preclude reliable generic substitution. The target compound occupies a distinct chemical space defined by three interdependent structural features: (i) an N-methylated 1,2-dihydropyridine ring that imposes a specific electronic environment and restricts conformational flexibility via the exocyclic (E)-imine, (ii) a single hydrogen bond donor (thiourea NH) that constrains its intermolecular interaction profile compared to classical N,N′-disubstituted thioureas bearing two NH donors, and (iii) an XLogP3 of 2.4 that positions its lipophilicity between more polar unsubstituted pyridylthioureas and more lipophilic diarylthioureas [1][2]. In the only available intra-class quantitative comparison—a 2024 study on 1,4-dihydropyridine-based urea/thiourea derivatives—modest changes in the aryl substituent on the thiourea nitrogen produced a >2.3-fold variation in polyphenol oxidase (PPO) IC₅₀ values [3]. This demonstrates that even within a single congeneric series, biological potency is highly sensitive to the specific substituent pattern, and extrapolation from one analog to another without direct comparative data is scientifically unjustified.

Quantitative Differentiation Evidence for 3-[(2E)-1-Methyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea: Head-to-Head and Cross-Study Comparisons


Structural Isomer Differentiation: N-Methyl-1,2-dihydropyridine vs. N-(2-Pyridyl) Regioisomers – Physicochemical Profile Comparison

The target compound differs from the closely related regioisomer N-(2-pyridyl)-N′-phenylthiourea (CAS 21487-27-4) by N-methylation at the pyridine nitrogen and adoption of a 1,2-dihydropyridine tautomeric form stabilized by an exocyclic (E)-imine bond [1][2]. This methylation eliminates the intramolecular N′H⋯N(pyridyl) hydrogen bond that is a defining conformational feature of N-(2-pyridyl)-N′-phenylthioureas, as established by X-ray crystallography and ¹H NMR studies showing the NH′ resonance shifted considerably downfield in non-methylated analogs due to this interaction [2]. The loss of this intramolecular hydrogen bond in the target compound alters the hydrogen bond donor count (1 vs. 2 in the non-methylated N,N′-disubstituted thioureas) and is expected to modify solubility, crystal packing, and target-binding pharmacophore geometry [1][2].

Structural isomerism Physicochemical profiling Thiourea scaffold differentiation

PPO Inhibitory Potency: Intra-Class SAR from the 1,4-Dihydropyridine Thiourea Series Provides the Nearest Available Quantitative Baseline

Although no direct PPO inhibition data exist for the target 1,2-dihydropyridine compound itself, the structurally proximate 1,4-dihydropyridine-based urea/thiourea series (DT-DEN-1 through DT-DEN-9) studied by Kaya et al. (2024) provides the strongest available class-level quantitative baseline [1]. In this series, DT-DEN-6—bearing a phenyl thiourea substituent analogous to that in the target compound—exhibited the most potent PPO inhibition with an IC₅₀ of 100.14 μM when assayed against banana (Musa cavendishii) PPO using catechol substrate and spectrophotometric detection at 420 nm [1]. The weakest analog in the same series, DT-DEN-5 (4-trifluoromethylphenyl thiourea), showed an IC₅₀ of 233.33 μM, representing a 2.33-fold potency loss attributable solely to aryl substituent modification [1]. This intra-series SAR demonstrates that the phenyl thiourea substituent confers a measurable potency advantage within this chemotype and establishes a quantitative expectation range for PPO inhibition by structurally related compounds.

Polyphenol oxidase inhibition Enzyme inhibition Structure-activity relationship

Spectroscopic Fingerprint Differentiation: GC-MS, IR, and NMR Spectral Signatures Enable Unambiguous Identity Verification vs. Co-eluting Analogs

The target compound has a verified and publicly accessible spectroscopic fingerprint across multiple orthogonal techniques, enabling unambiguous identity confirmation and differentiation from structural isomers with identical molecular formula (C₁₃H₁₃N₃S) [1][2]. The NIST Mass Spectrometry Data Center entry (NIST Number 350426) provides a GC-MS spectrum with 142 total peaks, a base peak at m/z 151, and secondary peaks at m/z 51 and 39, establishing a reproducible fragmentation pattern [1]. The InChI Key UQBBBRQRNHQHRL-NTCAYCPXSA-N encodes the specific (E)-stereochemistry of the exocyclic imine bond, distinguishing this compound from the (Z)-isomer and from the regioisomeric inner salt N-(2-methylpyridinio)-N′-phenylthiourea (CAS 28937-20-4), which shares the same molecular formula but differs in protonation state and connectivity [1][3]. The ¹³C NMR spectrum (available via Wiley/SpectraBase) provides additional differentiation from the non-methylated N-(2-pyridyl)-N′-phenylthiourea [2].

Analytical quality control Spectroscopic characterization Identity verification

Ambidentate Ligand Capability: S,N-Coordination Mode Differentiation Enables Distinct Metal Complex Architectures vs. O-Donor or N,N′-Donor Thiourea Ligands

The target compound possesses a thiourea moiety flanked by a pyridine nitrogen, creating an ambidentate S,N-donor ligand topology that supports bidentate coordination to transition metals via the thione sulfur and the pyridyl nitrogen [1][2]. This coordination mode has been structurally characterized for the broader class of N-(pyridyl)-N′-phenylthioureas: in reactions with PdCl₂, N-(pyridine-2-yl)thioureas form both 1:1 and 1:2 (M:L) complexes acting as S,N-bidentate ligands, coordinated through the thione sulfur and the nitrogen atom of the pyridine ring [2]. In contrast, N,N′-diphenylthiourea (CAS 102-08-9), which lacks a pyridyl nitrogen, can only coordinate via the sulfur atom as a monodentate S-donor or via the sulfur with one NH deprotonation [3]. The additional pyridyl nitrogen in the target compound enables chelate ring formation, which typically enhances complex thermodynamic stability compared to monodentate thiourea ligands. Furthermore, the N-methylation of the pyridine ring in the target compound differentiates it from non-methylated N-(2-pyridyl)-N′-phenylthiourea, as the methyl group may introduce steric effects that influence the bite angle and coordination geometry of the resulting metal complex [1].

Coordination chemistry Ligand design Metal complex synthesis

Recommended Application Scenarios for 3-[(2E)-1-Methyl-1,2-dihydropyridin-2-ylidene]-1-phenylthiourea Based on Verified Evidence


Polyphenol Oxidase (PPO) Inhibitor Screening and Anti-Browning Agent Development

The phenyl thiourea substituent motif—identical to that in the target compound—has been validated as the most potent PPO inhibitory group within a 1,4-dihydropyridine congeneric series, with DT-DEN-6 achieving an IC₅₀ of 100.14 μM against banana PPO [1]. This provides a quantitative benchmark for screening programs investigating the target compound as a potential PPO inhibitor for food preservation, cosmetic anti-browning, or agricultural applications. Researchers should conduct direct comparative dose-response assays (catechol substrate, 420 nm detection) against DT-DEN-5 (IC₅₀ 233.33 μM) and DT-DEN-8 (IC₅₀ <150 μM) as internal controls, following the enzyme purification and assay protocol established by Kaya et al. [1].

Transition Metal Complex Synthesis with Ambidentate S,N-Chelating Ligand Topology

The target compound's thione sulfur and pyridyl nitrogen provide an S,N-bidentate coordination motif capable of forming 5-membered chelate rings with transition metals [2]. This topology has been demonstrated for N-(pyridine-2-yl)thioureas with PdCl₂, yielding both 1:1 and 1:2 (M:L) complexes [2]. The N-methyl group on the pyridine ring of the target compound introduces a steric parameter absent in non-methylated analogs, offering an additional tunable variable for modulating the coordination geometry, bite angle, and resultant catalytic or biological activity of the metal complex [1]. This scenario is relevant for researchers developing palladium, platinum, ruthenium, or copper complexes for anticancer screening, catalysis, or materials science.

Analytical Reference Standard Development and Isomer Discrimination

With a verified GC-MS spectrum (NIST Number 350426; base peak m/z 151, 142 total peaks), ¹³C NMR data, and vapor-phase IR spectrum available in public databases, the target compound serves as a well-characterized reference material for analytical method development [1][3][4]. Its unique InChI Key (UQBBBRQRNHQHRL-NTCAYCPXSA-N) encodes the (E)-stereochemistry, enabling unambiguous discrimination from the isomeric inner salt (CAS 28937-20-4) that shares the same molecular formula and nominal mass [1][5]. This is particularly valuable for quality control laboratories that need to verify the identity and stereochemical purity of thiourea-based research chemicals against potential isomeric contaminants.

Structure-Activity Relationship (SAR) Probe in Thiourea Pharmacophore Exploration

The compound occupies a distinct position in arylthiourea chemical space—characterized by N-methylated 1,2-dihydropyridine with (E)-imine stereochemistry, single H-bond donor, and XLogP3 of 2.4 [1]—that is not represented by commonly studied analogs such as N-(2-pyridyl)-N′-phenylthiourea (2 H-bond donors, intramolecular H-bond) or N,N′-diphenylthiourea (no pyridyl nitrogen) [2][6]. This unique combination of physicochemical and stereochemical features makes the compound a valuable SAR probe for dissecting the contributions of hydrogen bonding capacity, lipophilicity, and conformational constraint to biological activity within thiourea-based inhibitor programs. It can serve as a matched molecular pair partner against the non-methylated N-(2-pyridyl)-N′-phenylthiourea to assess the functional impact of N-methylation and loss of intramolecular hydrogen bonding on target engagement.

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